Regiochemical Differentiation: 6-Position Imidazole Attachment Versus 2-Position or 5-Position Isomers
The target compound bears the 4-methylimidazole substituent at the 6-position of the pyridine ring, in contrast to the 2-substituted isomer (CAS 2168790-45-0) and the 5-substituted isomer (CAS 2166850-48-0). This regiochemical distinction is critical because in pyridinyl-imidazole p38α MAP kinase inhibitors, the position of the imidazole attachment relative to the pyridine nitrogen and other substituents dictates the ATP-competitive binding mode [1]. For example, in the Laufer et al. (2003) series, pyridin-4-yl imidazoles with specific substitution patterns achieved p38α IC50 values ranging from 0.34 μM to >10 μM depending on imidazole placement and pyridine substitution [1]. The 6-substituted architecture places the acetyl group at the 3-position, providing a distinct electronic and steric environment compared to isomers where the acetyl group is at the 2-position, thereby altering the reactivity of the ketone toward nucleophilic attack and condensation reactions used in downstream derivatization.
| Evidence Dimension | Regiochemical substitution pattern on pyridine ring |
|---|---|
| Target Compound Data | Imidazole at pyridine 6-position; acetyl at 3-position (CAS 810662-41-0) |
| Comparator Or Baseline | Isomer with imidazole at 2-position (CAS 2168790-45-0); isomer with imidazole at 5-position (CAS 2166850-48-0) |
| Quantified Difference | Distinct regiochemistry leading to different synthetic intermediate utility; quantitative biological potency differences observed at the class level (p38α IC50 range: 0.34 μM – >10 μM depending on substitution pattern) [1] |
| Conditions | Class-level analysis of pyridinyl-imidazole p38α MAP kinase inhibitors in enzymatic assays and whole-blood cytokine inhibition assays |
Why This Matters
For procurement decisions, selecting the correct regioisomer ensures that downstream synthetic pathways proceed as designed and that structure-activity relationships established in lead optimization campaigns are faithfully reproduced.
- [1] Laufer SA, Wagner GK, Kotschenreuther DA, Albrecht W. Novel substituted pyridinyl imidazoles as potent anticytokine agents with low activity against hepatic cytochrome P450 enzymes. J Med Chem. 2003 Jul 17;46(15):3230-44. DOI: 10.1021/jm030766k. View Source
